2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride
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Overview
Description
2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride is an organic compound with the molecular formula C6H13NO3·HCl. It is a derivative of acetic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride typically involves the reaction of dimethylaminoethanol with ethylene oxide, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
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Step 1: Reaction of Dimethylaminoethanol with Ethylene Oxide
Reagents: Dimethylaminoethanol, Ethylene Oxide
Conditions: The reaction is carried out at a temperature of 50-60°C under an inert atmosphere.
Product: 2-(Dimethylamino)ethoxyethanol
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Step 2: Addition of Chloroacetic Acid
Reagents: 2-(Dimethylamino)ethoxyethanol, Chloroacetic Acid
Conditions: The reaction mixture is heated to 80-90°C with constant stirring.
Product: 2-[2-(Dimethylamino)ethoxy]acetic acid
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Step 3: Formation of Hydrochloride Salt
Reagents: 2-[2-(Dimethylamino)ethoxy]acetic acid, Hydrochloric Acid
Conditions: The product from step 2 is dissolved in water, and hydrochloric acid is added dropwise.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanol
- 2-(Dimethylamino)ethyl acetate
- 2-(Dimethylamino)ethyl chloride
Comparison
2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride is unique due to its combination of a dimethylamino group and an acetic acid moiety. This structure imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
Properties
Molecular Formula |
C6H14ClNO3 |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-7(2)3-4-10-5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |
InChI Key |
QNEOGFGMDSVMPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(=O)O.Cl |
Origin of Product |
United States |
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